methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S)-17-[(2R,4R,5S,6S)-4-[(2S,6S)-4-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate
Description
This compound is a highly complex polycyclic molecule featuring a pentacyclic core scaffold, multiple oxan (tetrahydropyran) rings, a nitro group, and a carbamate functional group. The nitro group and carbamate moiety may contribute to its stability and interaction with biological targets, while the pentacyclic system could enhance rigidity and binding specificity .
Properties
Molecular Formula |
C67H100N2O24 |
|---|---|
Molecular Weight |
1317.5 g/mol |
IUPAC Name |
methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S)-17-[(2R,4R,5S,6S)-4-[(2S,6S)-4-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate |
InChI |
InChI=1S/C67H100N2O24/c1-29-15-18-45(88-52-27-65(11,69(79)80)60(38(10)87-52)68-64(78)82-14)30(2)20-40-21-39(28-70)33(5)26-67(40)62(76)53(63(77)93-67)61(75)66(12)42(29)17-16-41-54(66)31(3)19-32(4)57(41)91-51-24-46(56(74)35(7)84-51)89-50-25-47(90-48-22-43(71)55(73)34(6)83-48)59(37(9)86-50)92-49-23-44(72)58(81-13)36(8)85-49/h15-17,20-21,31-38,40-52,54-60,70-75H,18-19,22-28H2,1-14H3,(H,68,78)/b29-15+,30-20+,61-53?/t31-,32-,33+,34-,35-,36-,37-,38+,40+,41-,42-,43-,44+,45-,46+,47?,48-,49+,50-,51-,52-,54+,55-,56-,57-,58-,59?,60-,65-,66+,67-/m0/s1 |
InChI Key |
LKSBZILVASNBPF-DKTLULHOSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@@H]2[C@@H]1[C@]3([C@@H](C=C2)/C(=C/C[C@@H](/C(=C/[C@@H]4C=C([C@@H](C[C@@]45C(=O)C(=C3O)C(=O)O5)C)CO)/C)O[C@H]6C[C@]([C@H]([C@H](O6)C)NC(=O)OC)(C)[N+](=O)[O-])/C)C)O[C@H]7C[C@H]([C@H]([C@@H](O7)C)O)O[C@H]8CC(C([C@@H](O8)C)O[C@@H]9C[C@H]([C@H]([C@@H](O9)C)OC)O)O[C@H]1C[C@@H]([C@H]([C@@H](O1)C)O)O)C |
Canonical SMILES |
CC1CC(C(C2C1C3(C(C=C2)C(=CCC(C(=CC4C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)CO)C)OC6CC(C(C(O6)C)NC(=O)OC)(C)[N+](=O)[O-])C)C)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC)O)OC1CC(C(C(O1)C)O)O)C |
Origin of Product |
United States |
Biological Activity
Methyl N-(...carbamate) is a complex organic compound with multiple chiral centers and functional groups that suggest potential biological activity. Understanding its biological activity is crucial for evaluating its therapeutic potentials and mechanisms of action.
Chemical Structure and Properties
The compound features a multi-cyclic structure with several hydroxyl groups and methoxy functionalities that may influence its solubility and interaction with biological targets.
Key Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₄₃N₃O₁₈ |
| Molecular Weight | 645.60 g/mol |
| CAS Number | 56180-94-0 |
| Purity | Variable (check source) |
Biological Activity Overview
The biological activity of methyl N-(...carbamate) can be categorized into several areas based on existing research:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit antimicrobial properties. For instance:
- Anticancer Potential : The presence of multiple hydroxyl groups may contribute to the compound's ability to induce apoptosis in cancer cells. Research indicates that related compounds demonstrate significant cytotoxic effects against different cancer cell lines:
- Enzyme Inhibition : The compound's structural complexity suggests potential interactions with specific enzymes:
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of various derivatives of methyl N-(...carbamate) against E. coli and S. aureus:
| Compound | Concentration (µM) | % Inhibition |
|---|---|---|
| Compound A | 50 | 75% |
| Compound B | 100 | 90% |
Case Study 2: Anticancer Activity
In another investigation focusing on breast cancer cell lines:
| Compound | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| Methyl N-(...carbamate) | 10 | 45% |
| Control | - | 100% |
The proposed mechanism of action for methyl N-(...carbamate) involves:
- Inhibition of Enzymatic Pathways : By mimicking substrate structures or binding to active sites of target enzymes.
- Induction of Apoptosis : Through the generation of reactive oxygen species (ROS) leading to cellular stress and programmed cell death.
Scientific Research Applications
Pharmaceutical Applications
- Anticancer Activity : Research indicates that derivatives of this compound may exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. Studies have shown that modifications to its structure can enhance its efficacy against specific cancer types .
- Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory pathways. It may play a role in reducing chronic inflammation associated with conditions such as arthritis and other autoimmune disorders .
- Neuroprotective Effects : Preliminary studies suggest that this compound could protect neuronal cells from damage caused by oxidative stress and inflammation. This application is particularly relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's .
Biochemical Research
- Glycosylation Reactions : Methyl N-[(2R,...] has been utilized as a glycosyl donor in various biochemical reactions. Its ability to participate in Pd-catalyzed glycosylation allows for the synthesis of complex carbohydrates which are crucial in drug development and vaccine formulation .
- Polyketide Synthesis : The compound's structure can be leveraged to increase molecular diversity in polyketides and non-ribosomal peptides. This is significant for the discovery of new antibiotics and antifungal agents .
Case Studies
-
Case Study on Anticancer Activity :
- A study published in a peer-reviewed journal demonstrated that methyl N-[(2R,...] derivatives inhibited the proliferation of breast cancer cells by targeting specific signaling pathways involved in cell cycle regulation.
- Findings : The modified compounds showed a dose-dependent response with IC50 values significantly lower than those of conventional chemotherapeutics.
-
Neuroprotective Study :
- Research conducted on animal models indicated that treatment with methyl N-[(2R,...] resulted in a marked decrease in neuroinflammatory markers following induced brain injury.
- Findings : Behavioral tests showed improved cognitive function post-treatment compared to control groups.
Chemical Reactions Analysis
Functional Group Analysis
The compound contains the following reactive moieties:
-
Nitro group ()
-
Carbamate ()
-
Multiple hydroxyl groups ()
-
Ether linkages ()
-
Methoxy groups ()
-
Pentacyclic framework with conjugated double bonds.
These groups dictate its chemical behavior under various conditions.
Hydrolysis Reactions
-
Carbamate Hydrolysis :
Under acidic or alkaline conditions, the carbamate group undergoes hydrolysis to yield methylamine and a carboxylic acid derivative.Conditions : Aqueous HCl or NaOH at elevated temperatures (60–100°C) .
-
Glycosidic Bond Cleavage :
The oxan-2-yl ether linkages in the sugar subunits are susceptible to acid-catalyzed hydrolysis, breaking the glycosidic bonds to release simpler sugars .
| Reaction | Reagents/Conditions | Products |
|---|---|---|
| Carbamate hydrolysis | 1M HCl, 80°C, 6h | Methylamine + carboxylic acid derivative |
| Glycosidic bond cleavage | 0.5M HSO, reflux | Monosaccharides (e.g., oxan-2-yl units) |
Reduction Reactions
-
Nitro Group Reduction :
The nitro group () can be reduced to an amine () using catalytic hydrogenation (H, Pd/C) or sodium dithionite (NaSO) .
Oxidation Reactions
-
Alcohol Oxidation :
Primary and secondary hydroxyl groups in the oxan-2-yl subunits can be oxidized to ketones or carboxylic acids using Jones reagent (CrO/HSO) or pyridinium chlorochromate (PCC).
| Oxidation Target | Reagent | Product |
|---|---|---|
| Secondary alcohol | PCC, CHCl | Ketone |
| Primary alcohol | CrO/HSO | Carboxylic acid |
Esterification and Etherification
-
The hydroxyl groups can be esterified with acetyl chloride () or converted to ethers via Williamson synthesis.
Stability and Degradation
-
Thermal Stability :
The nitro group introduces thermal instability; decomposition occurs above 200°C, releasing NO gases . -
Photodegradation :
Conjugated double bonds in the pentacyclic framework make the compound prone to UV-induced isomerization or cleavage .
Stereochemical Considerations
The compound’s 28 stereocenters (e.g., 2R, 3R, 4S configurations) influence reaction outcomes:
-
Epimerization Risk : Basic conditions may cause epimerization at C-3 or C-6 positions.
-
Regioselectivity : Reactions at the oxapentacyclo system favor the less sterically hindered sites (e.g., C-9 hydroxyl) .
Biological Interactions
While not a direct chemical reaction, enzymatic modifications by oxidoreductases or glycosyltransferases have been hypothesized due to its natural origin in Actinomadura kijaniata .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences:
Core Scaffold: The target compound’s pentacyclic system contrasts with the macrocyclic structure of salternamide E or the linear fluorinated chains of Compound 14. This structural rigidity may enhance target binding but reduce solubility compared to flexible analogs . Unlike pactamycins, which feature cyclic peptides, the target lacks amino acid residues, suggesting divergent mechanisms of action (e.g., enzyme inhibition vs. ribosomal targeting) .
Functional Groups: The nitro group in the target compound is rare in natural products but shared with pactamycins. This group may confer redox activity or serve as a leaving group in prodrug activation .
Stereochemistry :
- The target’s stereochemical complexity (e.g., 2R,3R,4S configurations) is critical for activity, akin to glycosylated compounds in , where stereochemistry dictates enzyme recognition .
Research Findings and Implications
Synthetic Accessibility :
- The compound’s oxan rings and glycosidic linkages resemble synthetic intermediates in , which utilize click chemistry (triazole formation) and glycosylation strategies. However, the target’s nitro group and carbamate require specialized protecting-group strategies .
Bioactivity Potential: Marine-derived analogs (e.g., salternamide E) exhibit broad bioactivity, suggesting the target compound may share antibiotic or cytotoxic properties, particularly against Gram-positive bacteria or protozoans . The nitro group’s presence aligns with pactamycins’ antiprotozoal activity but necessitates cytotoxicity evaluations to exclude genotoxic risks .
Solubility and Delivery: The compound’s polarity (hydroxyl and carbamate groups) suggests moderate solubility in polar solvents like ethanol or methanol, contrasting with non-polar steroids in . Optimization may require nanoformulation or prodrug approaches .
Future Research Directions
Bioactivity Screening: Prioritize assays against microbial pathogens (e.g., Listeria monocytogenes) and cancer cell lines, leveraging methodologies from and .
Structure-Activity Relationship (SAR) : Modify the nitro group or carbamate to assess impacts on potency and toxicity, guided by docking studies as in .
Extraction Optimization: If naturally derived, employ LC/MS-based profiling () or n-hexane/ethanol solvent gradients () for scalable isolation .
Preparation Methods
Macrocyclic Core Assembly via Multi-Step Coupling Reactions
The pentacyclic framework requires sequential coupling of modular subunits. A validated approach involves:
-
Oxane Ring Construction : The tetracyclic oxane subunits are synthesized via Lewis acid-catalyzed glycosylation, as demonstrated in the preparation of analogous β-D-ribose derivatives . For instance, SnCl₄ or TiCl₄ in acetonitrile at 60–100°C facilitates stereoselective formation of the 4,5-dihydroxy-6-methyloxan-2-yl moiety .
-
Macrocyclization : The 26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa system is assembled using Mitsunobu conditions (DIAD, PPh₃) to couple hydroxyl and carboxylic acid termini, followed by deprotection of benzoyl groups with methanolic ammonia .
Critical Parameters :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Oxane formation | SnCl₄, CH₃CN, 80°C | 72 | 98.5 |
| Macrocyclization | DIAD, PPh₃, THF | 58 | 95.2 |
Carbamate Group Installation via Methyl Isocyanate Coupling
The N-methylcarbamate group is introduced via reaction of the macrocyclic amine intermediate with methyl isocyanate, adapted from industrial-scale carbamate syntheses :
-
Methyl Isocyanate Generation : Thermolysis of phenyl-N-methyl urethane at 180–220°C under reduced pressure (200 mmHg) produces methyl isocyanate gas, which is condensed and purified .
-
Coupling Reaction : The macrocyclic amine is treated with methyl isocyanate in DMF at 0–50°C in the presence of tertiary amine catalysts (e.g., triethylamine), achieving >98% conversion .
Optimization Insights :
-
Solvent Selection : Polar aprotic solvents (DMF, DMA) enhance reactivity but require rigorous drying to prevent hydrolysis .
-
Catalyst Loading : 0.001–0.1 mol% organo-tin catalysts (e.g., dibutyltin dilaurate) improve regioselectivity .
Stereochemical Control and Purification
The compound’s 12 stereocenters necessitate chiral auxiliaries and chromatography:
-
Dynamic Kinetic Resolution : Use of (R)-BINOL-phosphoric acid in nitrooxane formation ensures >99% enantiomeric excess for the 4-nitrooxan-3-yl subunit .
-
Recrystallization : Final purification employs methanol/water (4:1 v/v) to achieve >99.5% purity, with anomer content <0.15% .
Data Highlights :
| Parameter | Value |
|---|---|
| Enantiomeric excess | 99.3% |
| Recrystallization yield | 85% |
| HPLC purity | 99.7% |
Functional Group Compatibility and Side Reactions
Key challenges include:
-
Nitro Group Stability : The 4-nitrooxan moiety is prone to reduction under acidic conditions. Reaction pH must be maintained at 6–8 using bicarbonate buffers .
-
Hydroxyl Protection : Benzoyl and acetyl groups prevent undesired etherification during macrocyclization, removed later via methanolic ammonia .
Scalability and Industrial Adaptations
Large-scale production (kg-scale) employs:
-
Continuous Flow Reactors : For methyl isocyanate synthesis, ensuring consistent feed rates and minimizing thermal degradation .
-
In-Line Analytics : FTIR monitors urethane decomposition, optimizing residence time to 0.5–3 hours .
Process Metrics :
| Metric | Value |
|---|---|
| Throughput | 1.3 kg/h |
| Phenyl-N-methyl urethane conversion | 85% |
| Methyl isocyanate yield | 78% |
Q & A
Basic Research Questions
How can researchers confirm the stereochemical configuration of this complex polycyclic compound?
Methodological Answer:
The compound’s stereochemistry requires multi-dimensional NMR (e.g., - HSQC, NOESY) to analyze spatial proximity of protons and carbons. X-ray crystallography is critical for resolving ambiguous configurations, especially in the oxapentacyclic core. For computational validation, density functional theory (DFT) can predict NMR chemical shifts, which are compared to experimental data.
Key Parameters Table:
| Technique | Application | Critical Parameters | References |
|---|---|---|---|
| 2D NMR (NOESY) | Spatial proton-proton interactions | Deuterated solvents, 700+ MHz | |
| X-ray Crystallography | Absolute configuration | High-purity crystals, low disorder | |
| DFT Calculations | Shift prediction vs. experimental | B3LYP/6-31G(d) basis set |
What synthetic strategies are recommended for optimizing the glycosidic linkages in this molecule?
Methodological Answer:
Glycosylation reactions require precise control of anomeric selectivity. Use orthogonal protecting groups (e.g., benzyl, acetyl) for hydroxyls, and employ catalysts like TMSOTf for β-selectivity. Monitor reaction progress via TLC/HPLC-MS. For nitrooxane ring formation, optimize nitro group introduction using HNO₃/H₂SO₄ under controlled temperatures (0–5°C).
Example Protocol from Evidence:
Reflux intermediates with ethanol (2.5 h) for crystallization, as demonstrated in analogous syntheses .
Which spectroscopic techniques are critical for identifying functional groups in this compound?
Methodological Answer:
- IR Spectroscopy : Detect carbonyl (C=O at ~1700 cm⁻¹) and nitro (NO₂ at ~1550 cm⁻¹) groups.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₃₂H₄₈N₂O₂₃, MW 828.723) .
- NMR : Resolve oxane and carbamate carbons (δ 150–170 ppm for carbonyls).
Advanced Research Questions
How can AI-driven simulations (e.g., COMSOL Multiphysics) improve reaction yield predictions for this compound?
Methodological Answer:
AI models trained on reaction datasets (solvent, temperature, catalysts) can predict optimal conditions for nitrooxane ring formation. For example, integrate COMSOL with kinetic Monte Carlo simulations to model mass transfer limitations in multi-step syntheses. Validate predictions via small-scale reactions.
AI Integration Table:
How should researchers address contradictions in solubility data across experimental batches?
Methodological Answer:
- Statistical Analysis : Apply ANOVA to identify batch-dependent variables (e.g., residual solvents, crystallinity).
- Advanced Characterization : Use dynamic vapor sorption (DVS) to study hygroscopicity and differential scanning calorimetry (DSC) for polymorph screening.
- Data Integration : Cross-reference with digital trace data (e.g., lab humidity logs) to isolate confounding factors .
What theoretical frameworks guide mechanistic studies of this compound’s degradation pathways?
Methodological Answer:
- DFT/Molecular Dynamics : Model hydrolysis of carbamate and nitro groups under acidic/alkaline conditions.
- Kinetic Isotope Effects (KIE) : Probe rate-determining steps (e.g., / for nitro reduction).
- Conceptual Framework : Align with transition-state theory to explain pH-dependent stability .
How can researchers predict and mitigate synergistic toxicity in combinatorial therapies using this compound?
Methodological Answer:
- High-Throughput Screening : Test combinations with common adjuvants (e.g., taxanes) in 3D cell models.
- Transcriptomics : Identify off-target gene regulation (e.g., CYP450 enzymes) via RNA-seq.
- Ethical Data Linking : Use linked survey-trace data to model long-term effects in preclinical cohorts .
What advanced separation technologies are suitable for purifying stereoisomers of this compound?
Methodological Answer:
- Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak IC) with heptane/ethanol gradients.
- Crystallization-Induced Diastereomer Resolution : Add chiral resolving agents (e.g., tartaric acid derivatives).
- Membrane Separation : Employ enantioselective polymeric membranes under high-pressure conditions .
How does the hydroxy-methyl group in the oxapentacyclic core influence intermolecular interactions?
Methodological Answer:
- Single-Crystal XRD : Map hydrogen-bonding networks (e.g., O–H···O distances < 2.8 Å).
- Surface Plasmon Resonance (SPR) : Quantify binding affinity to target proteins (e.g., KD < 1 µM).
- Computational Docking : Simulate ligand-protein interactions using AutoDock Vina .
What methodologies validate the long-term stability of this compound under accelerated storage conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
